molecular formula C12H14O3 B11898651 2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde

2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde

Cat. No.: B11898651
M. Wt: 206.24 g/mol
InChI Key: CMHIVKFRCJTPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde is an organic compound that features a dioxolane ring attached to a p-tolyl group and an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde typically involves the reaction of p-tolualdehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include refluxing the mixture in an inert atmosphere to prevent oxidation. The resulting product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its affinity for certain receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dioxolane ring may also contribute to the compound’s stability and reactivity by providing a rigid framework .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-[2-(4-methylphenyl)-1,3-dioxolan-2-yl]acetaldehyde

InChI

InChI=1S/C12H14O3/c1-10-2-4-11(5-3-10)12(6-7-13)14-8-9-15-12/h2-5,7H,6,8-9H2,1H3

InChI Key

CMHIVKFRCJTPBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(OCCO2)CC=O

Origin of Product

United States

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